molecular formula C14H12N2O B3004901 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline CAS No. 292644-37-2

3-(6-Methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B3004901
CAS No.: 292644-37-2
M. Wt: 224.263
InChI Key: XTJYRJYREVBTAR-UHFFFAOYSA-N
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Description

3-(6-Methyl-1,3-benzoxazol-2-yl)aniline is a chemical compound with the molecular formula C15H14N2O. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions can vary, but they often involve heating the reactants in a suitable solvent, such as toluene, at elevated temperatures (e.g., 110°C) for several hours to achieve high yields .

Chemical Reactions Analysis

3-(6-Methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents like FeCl3, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazole ring are replaced by other groups.

Scientific Research Applications

Comparison with Similar Compounds

3-(6-Methyl-1,3-benzoxazol-2-yl)aniline can be compared with other benzoxazole derivatives, such as:

Properties

IUPAC Name

3-(6-methyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-5-6-12-13(7-9)17-14(16-12)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJYRJYREVBTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292644-37-2
Record name 3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared by the method of Example 1a), from 2-amino-5-methylphenol (448 mg, 3.6 mmol) and 3-aminobenzoic acid (500 mg, 3.6 mmol) the subtitle compound was obtained, 97 mg (12%). 1H NMR (CDCl3) δ 7.55(d, J=8.2 Hz, 2H), 7.49(t, J=1.9 Hz, 1H), 7.30(s, 1H), 7.22(t, J=7.5 Hz, 1H), 7.08(dd, J=1.1, 8.2 Hz, 1H), 6.76(dd, J=2.3, 7.9 Hz, 1H), 2.43(s, 3H). MS 225 m/z (M+H)+.
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

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